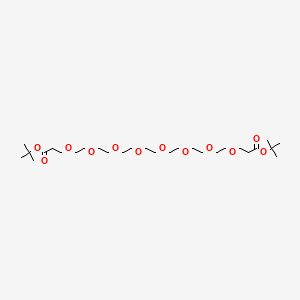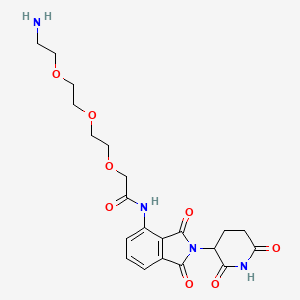
H2-Gamendazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H2-Gamendazole is a derivative of the indazole carboxylic acid compound known as gamendazole. It is recognized for its potent antispermatogenic properties, making it a promising candidate for male contraception. The compound has shown efficacy in reducing fertility in male rats without affecting testosterone levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of H2-Gamendazole involves the derivatization of lonidamine, an indazole carboxylic acid. The process typically includes the following steps:
Starting Material: Lonidamine is used as the starting material.
Derivatization: The indazole ring is modified by introducing a 2,4-dichlorobenzyl group and a trifluoromethyl group.
Final Product: The final product is 3-[1-(2,4-dichlorobenzyl)-6-trifluoromethyl-1H-indazol-3-yl]-propionic acid.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: H2-Gamendazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: Substitution reactions can occur at the benzyl and trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or deoxygenated products.
Wissenschaftliche Forschungsanwendungen
H2-Gamendazole has several scientific research applications:
Chemistry: Used as a model compound for studying indazole derivatives and their reactivity.
Biology: Investigated for its effects on cellular processes, particularly in Sertoli cells.
Medicine: Explored as a potential male contraceptive agent due to its antispermatogenic properties.
Industry: Potential applications in the pharmaceutical industry for developing new contraceptive drugs.
Wirkmechanismus
H2-Gamendazole exerts its effects by targeting specific molecular pathways:
Molecular Targets: The compound binds to heat shock protein 90 (HSP90) and eukaryotic translation elongation factor 1 alpha 1 (EEF1A1).
Pathways Involved: By binding to these proteins, this compound disrupts their function, leading to the degradation of client proteins such as AKT1 and ERBB2. .
Similar Compounds:
Gamendazole: The parent compound from which this compound is derived.
Lonidamine: An indazole carboxylic acid with similar structural features.
Other Indazole Derivatives: Compounds with similar indazole ring structures but different functional groups.
Uniqueness of this compound: this compound is unique due to its potent antispermatogenic activity and its dual targeting of HSP90 and EEF1A1. This dual targeting mechanism distinguishes it from other similar compounds, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C18H13Cl2F3N2O2 |
|---|---|
Molekulargewicht |
417.2 g/mol |
IUPAC-Name |
3-[1-[(2,4-dichlorophenyl)methyl]-6-(trifluoromethyl)indazol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H13Cl2F3N2O2/c19-12-3-1-10(14(20)8-12)9-25-16-7-11(18(21,22)23)2-4-13(16)15(24-25)5-6-17(26)27/h1-4,7-8H,5-6,9H2,(H,26,27) |
InChI-Schlüssel |
OMVYOEVUBVQVKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)N(N=C2CCC(=O)O)CC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea](/img/structure/B11934033.png)
![5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11934037.png)

![(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11934054.png)





![3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-;3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-](/img/structure/B11934081.png)
![1-(2-Hydroxyethyl)-2-[(9Z)-1-oxo-9-octadecen-1-yl]-3-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl]-1H-Imidazolium, chloride](/img/structure/B11934083.png)
![1-[4-[[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11934089.png)

